1-(2-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine

Regioisomer differentiation Arylpiperazine SAR Chemical procurement specification

1-(2-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine (CAS 923121-48-6) is a synthetic piperazine derivative with the IUPAC name N-ethyl-4-(2-hydroxyphenyl)piperazine-1-carboxamide. It belongs to the arylpiperazine carboxamide class, characterized by a 2-hydroxyphenyl moiety at the N1 position and an N-ethylcarbamoyl substituent at the N4 position of the piperazine ring.

Molecular Formula C13H19N3O2
Molecular Weight 249.314
CAS No. 923121-48-6
Cat. No. B2625840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine
CAS923121-48-6
Molecular FormulaC13H19N3O2
Molecular Weight249.314
Structural Identifiers
SMILESCCNC(=O)N1CCN(CC1)C2=CC=CC=C2O
InChIInChI=1S/C13H19N3O2/c1-2-14-13(18)16-9-7-15(8-10-16)11-5-3-4-6-12(11)17/h3-6,17H,2,7-10H2,1H3,(H,14,18)
InChIKeySFUNLUNLLGMENW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine (CAS 923121-48-6): Baseline Procurement Profile


1-(2-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine (CAS 923121-48-6) is a synthetic piperazine derivative with the IUPAC name N-ethyl-4-(2-hydroxyphenyl)piperazine-1-carboxamide . It belongs to the arylpiperazine carboxamide class, characterized by a 2-hydroxyphenyl moiety at the N1 position and an N-ethylcarbamoyl substituent at the N4 position of the piperazine ring . The compound has a molecular formula of C13H19N3O2 and a molecular weight of 249.31 g/mol . It is primarily supplied as a research chemical with a purity of ≥95% and is classified as an irritant . Its structural features position it within chemical space explored for serotonergic receptor modulation and endocannabinoid hydrolase inhibition, making it a candidate for neuroscience and inflammation-related research programs.

Why 1-(2-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine (923121-48-6) Cannot Be Interchanged with Closest Analogs


Within the piperazine carboxamide chemical space, subtle positional isomerism and substituent variations profoundly alter pharmacological profiles. The target compound's 2-hydroxyphenyl substitution is distinct from the 3-hydroxy and 4-hydroxy regioisomers (CAS 1221792-31-9 and 908095-21-6, respectively), which are commercially available but lack published target engagement data for direct comparison . Critically, its core scaffold, 1-(2-hydroxyphenyl)piperazine (CAS 1011-17-2), lacks the ethylcarbamoyl group entirely, resulting in documented differences in chemical properties and biological activities . Furthermore, the piperazine carbamate class is known for tunable inhibition of endocannabinoid hydrolases (FAAH/MAGL), where subtle structural modifications—including the nature of the carbamate N-substituent—can shift selectivity between FAAH, MAGL, or dual inhibition profiles [1]. Therefore, substituting the target compound with any positional isomer or de-ethylated analog without experimental validation risks introducing uncharacterized changes in target selectivity, potency, and ADMET properties.

Quantitative Differentiation Evidence for 1-(2-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine (923121-48-6)


Positional Isomer Identity: 2-Hydroxy vs. 3-Hydroxy vs. 4-Hydroxy Substitution Pattern

The target compound (923121-48-6) is the 2-hydroxy (ortho) regioisomer, structurally and chromatographically distinct from its 3-hydroxy (CAS 1221792-31-9) and 4-hydroxy (CAS 908095-21-6) analogs . While all three share the molecular formula C13H19N3O2 and molecular weight of 249.31 g/mol, the position of the hydroxyl group on the phenyl ring fundamentally alters hydrogen-bonding capacity, electronic distribution, and molecular recognition properties. In arylpiperazine series targeting serotonergic receptors, the ortho-hydroxy substitution pattern has been associated with distinct 5-HT1A binding modes compared to para-substituted analogs [1]. Specification of the correct regioisomer is therefore essential for experimental reproducibility; no published head-to-head potency comparison across these three isomers is currently available.

Regioisomer differentiation Arylpiperazine SAR Chemical procurement specification

Ethylcarbamoyl Substituent vs. Unsubstituted Core Scaffold: Impact on Biological Activity Profile

The target compound incorporates an N-ethylcarbamoyl group at the piperazine N4 position, which is absent in the simpler core scaffold 1-(2-hydroxyphenyl)piperazine (CAS 1011-17-2) . This structural difference is documented to produce distinct chemical and biological properties between the two compounds . Within the broader piperazine carbamate class, the N-alkyl carbamate moiety functions as a critical pharmacophore for serine hydrolase inhibition, where the carbamate carbonyl reversibly carbamoylates the catalytic serine residue of enzymes such as FAAH and MAGL [1]. For example, in the characterized piperazine carbamate series reported by Long et al. (2010), N-substituted piperazine carbamates demonstrated IC50 values ranging from sub-nanomolar to micromolar against FAAH depending on the N-alkyl substituent identity, with ethyl carbamate variants showing a distinct potency and selectivity profile compared to methyl, propyl, or benzyl analogs [1]. No direct IC50 data for the target compound (923121-48-6) against FAAH or MAGL has been published, representing a critical evidence gap.

Functional group contribution Carbamate pharmacophore Enzyme inhibition

Reported 5-HT1A Receptor Antagonist Activity Profile

The target compound is described as a selective antagonist for the serotonin 5-HT1A receptor, a G protein-coupled receptor implicated in anxiety, depression, and other neurological disorders . This reported activity distinguishes it from closely related piperazine carbamates optimized for FAAH/MAGL inhibition [1]. In the broader 4-arylpiperazine-ethyl carboxamide series, affinity for 5-HT1A receptors has been shown to depend critically on aryl substitution pattern and carboxamide N-substituent identity. Kowalski et al. (2010) demonstrated that compounds within this chemotype can achieve Ki values ranging from 0.3 nM to >1000 nM at 5-HT1A depending on substitution, with ortho-substituted aryl groups contributing to high-affinity binding [2]. No quantitative Ki or IC50 value for the target compound at 5-HT1A has been published in peer-reviewed literature, and its selectivity profile against related serotonergic subtypes (5-HT2A, 5-HT7) and dopaminergic receptors (D2, D4) remains uncharacterized.

Serotonin receptor 5-HT1A antagonist Neuropharmacology

Physical Hazard Classification and Safe Handling Requirements

The target compound is classified as an irritant (Hazard: Irritant) according to its supplier safety documentation . This is a differentiating feature from certain other piperazine derivatives that may carry more severe hazard classifications, including neurotoxicity or specific organ toxicity warnings. For example, 1-(2-hydroxyphenyl)piperazine (CAS 1011-17-2) and various substituted piperazines have been associated with skin sensitization and neurotoxic effects upon prolonged exposure [1]. The irritant classification of 923121-48-6 mandates standard laboratory personal protective equipment (gloves, eye protection, adequate ventilation) but does not currently require specialized containment or monitoring beyond good laboratory practice. It should be noted that comprehensive toxicological profiling (acute toxicity, genotoxicity, reproductive toxicity) has not been published for this compound, representing a data gap for risk assessment.

Safety data Irritant classification Laboratory handling

Supply Specifications: Purity and Molecular Identity Documentation

The target compound is commercially supplied at ≥95% purity with full molecular identity documentation including InChI Key (SFUNLUNLLGMENW-UHFFFAOYSA-N), SMILES (CCNC(=O)N1CCN(CC1)C2=CC=CC=C2O), and MDL Number (MFCD08865510) . This level of characterization enables unambiguous identity verification by the end user via NMR or LC-MS. In comparison, the 3-hydroxy and 4-hydroxy regioisomers are supplied at comparable purity levels (≥95%) but can be distinguished by their distinct InChI Keys and chromatographic retention times . The MDL Number provides a unique identifier for procurement systems and inventory management across institutional chemical registries. No pharmacopeial monograph (USP, EP, JP) exists for this compound, nor are certified reference standards available from major metrological institutes, limiting its use in GLP/GMP regulated environments.

Quality control Analytical specification Procurement compliance

Evidence Gap Assessment: Critical Missing Data for Procurement Decision-Making

A systematic assessment of the published literature reveals the following critical data gaps for 1-(2-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine (CAS 923121-48-6): (1) No quantitative binding affinity (Ki) or functional activity (IC50/EC50) data at 5-HT1A, 5-HT2A, 5-HT7, D2, D4, or any other receptor target has been published in peer-reviewed journals or deposited in public databases (ChEMBL, PubChem BioAssay, BindingDB) [1]. (2) No FAAH or MAGL inhibition data (IC50) exists for this specific compound, despite its structural membership in the piperazine carbamate class known for this activity [2]. (3) No in vivo pharmacokinetic, efficacy, or toxicology studies have been reported. (4) No solubility, logP, or stability data have been experimentally determined and published. This represents a high level of evidence uncertainty. Users procuring this compound should anticipate conducting de novo in vitro pharmacological profiling to establish potency and selectivity before advancing to more resource-intensive studies. The compound's value proposition rests on its unique ortho-hydroxy carbamate structure and reported (though unquantified) 5-HT1A antagonist activity, which requires independent experimental confirmation.

Data gap analysis Risk assessment Experimental validation required

Recommended Application Scenarios for 1-(2-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine (923121-48-6) Based on Evidence


Regioisomer-Specific Structure-Activity Relationship (SAR) Studies in Arylpiperazine Programs

The unique 2-hydroxy (ortho) substitution pattern of this compound makes it an essential comparator in systematic SAR studies exploring the impact of hydroxyl position on arylpiperazine pharmacology. When tested alongside the 3-hydroxy (CAS 1221792-31-9) and 4-hydroxy (CAS 908095-21-6) regioisomers in receptor binding or enzyme inhibition panels, the differential activity profile can reveal the hydrogen-bonding and steric requirements of the ortho-hydroxy motif [1]. Such studies should include at minimum 5-HT1A, 5-HT2A, D2, and FAAH endpoints to establish the compound's selectivity fingerprint relative to its positional isomers.

Piperazine Carbamate Pharmacophore Validation in Endocannabinoid Hydrolase Inhibition

Based on the established activity of structurally related piperazine carbamates as FAAH and MAGL inhibitors [1], this compound serves as a probe to test whether the 2-hydroxyphenyl substituent is compatible with—or detrimental to—serine hydrolase inhibitory activity. A recommended experimental workflow includes: (1) in vitro FAAH and MAGL inhibition assays in rat brain homogenates using [3H]AEA and [3H]2-AG substrates, respectively; (2) comparison against the well-characterized dual inhibitor JZL195; and (3) counter-screening against the unsubstituted analog 1-(2-hydroxyphenyl)piperazine to quantify the contribution of the ethylcarbamoyl group to enzyme inhibition potency and selectivity.

Chemical Probe for 5-HT1A Receptor Antagonism Screening Cascades

The compound's reported 5-HT1A antagonist profile [1], if experimentally confirmed, positions it for use in serotonergic receptor screening cascades. Initial validation should include: (1) radioligand displacement assays using [3H]8-OH-DPAT in CHO-K1 cells expressing human 5-HT1A to determine Ki; (2) functional assays (cAMP inhibition or β-arrestin recruitment) to confirm antagonist vs. agonist character; and (3) selectivity profiling against 5-HT2A, 5-HT7, D2, D4, and α1-adrenergic receptors to establish a therapeutic window. These data would enable comparison with established 5-HT1A antagonists such as WAY-100635.

Analytical Reference Standard for Regioisomer Identification in Quality Control

With its well-defined InChI Key (SFUNLUNLLGMENW-UHFFFAOYSA-N), SMILES notation, and MDL identifier (MFCD08865510), this compound can serve as an analytical reference for HPLC method development and LC-MS identity confirmation when working with mixtures of hydroxyphenyl-piperazine regioisomers [1]. Its distinct retention time and mass spectrum (M+H+ = 250.32 m/z) provide a specific marker for the 2-hydroxy isomer in reaction monitoring and purity assessment workflows.

Quote Request

Request a Quote for 1-(2-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.